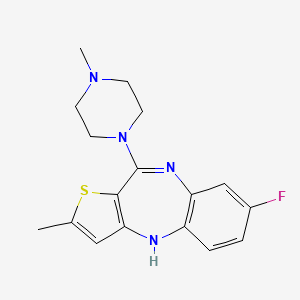

4H-Thieno(3,2-b)(1,5)benzodiazepine, 7-fluoro-2-methyl-10-(4-methyl-1-piperazinyl)-

Description

Emergence of Thienobenzodiazepine Scaffolds in Psychopharmacology

The thienobenzodiazepine scaffold first gained prominence in the late 20th century as a structurally unique alternative to traditional benzodiazepines. Characterized by a tricyclic system comprising a diazepine ring fused to thiophene and benzene moieties, this scaffold offered distinct pharmacokinetic and receptor-binding properties. Early derivatives, such as olanzapine (Zyprexa), demonstrated broad-spectrum receptor activity, including antagonism at dopamine D1–D5, serotonin 5-HT2A/2C, and muscarinic M1–M5 receptors. Unlike conventional benzodiazepines that primarily target γ-aminobutyric acid (GABA)-A receptors, thienobenzodiazepines exhibited multi-receptor targeting, enabling applications in schizophrenia, bipolar disorder, and Alzheimer’s disease-related agitation.

The scaffold’s versatility stemmed from its ability to accommodate substituents at multiple positions, including the thiophene ring (positions 2 and 3), benzene ring (position 7), and diazepine nitrogen (position 10). For example, olanzapine’s 2-methyl and 4-methylpiperazinyl groups were critical for balancing dopamine D2 and serotonin 5-HT2A receptor affinity, reducing extrapyramidal side effects compared to first-generation antipsychotics. This period marked a shift from single-target GABAergic drugs to polypharmacological agents, setting the stage for further structural refinements.

Structural Optimization Leading to 7-Fluoro-2-Methyl Substituted Derivatives

The introduction of fluorine and methyl groups to the thienobenzodiazepine scaffold emerged as a pivotal strategy for enhancing receptor selectivity and metabolic stability. Fluorination at position 7, as seen in 7-fluoro-10-(4-methylpiperazinyl)-4H-thieno[3,2-b]benzodiazepine, was found to modulate electron density across the aromatic system, strengthening π-π interactions with serotonin and dopamine receptors. Concurrently, the 2-methyl substitution introduced steric hindrance, which altered the compound’s conformational flexibility and reduced off-target binding at histamine H1 and muscarinic receptors.

Comparative studies of olanzapine analogues revealed that 7-fluoro substitution increased 5-HT2A/D2 binding affinity ratios by approximately 1.5-fold, correlating with improved efficacy against negative schizophrenia symptoms. Meanwhile, the 2-methyl group mitigated anticholinergic effects by preventing optimal alignment with muscarinic receptor pockets. These modifications were synergistically integrated into the 7-fluoro-2-methyl-10-(4-methylpiperazinyl) derivative, achieving a receptor profile distinct from earlier thienobenzodiazepines (Table 1).

Table 1: Structural Modifications and Receptor Affinity Trends in Thienobenzodiazepine Derivatives

Data adapted from receptor-binding assays.

Piperazinyl Modifications in Neuropharmacological Agent Design

The piperazinyl group at position 10 of the thienobenzodiazepine scaffold serves as a critical pharmacophore, influencing both receptor kinetics and pharmacokinetics. Early studies demonstrated that N-methylation of the piperazine ring enhanced blood-brain barrier penetration while reducing peripheral anticholinergic activity. In the 7-fluoro-2-methyl derivative, the 4-methylpiperazinyl moiety adopts a chair conformation, positioning its methyl group equatorially to minimize steric clashes with the diazepine ring. This conformation optimizes interactions with the dopamine D2 receptor’s hydrophobic pocket, as revealed by X-ray crystallography of analogous compounds.

Further optimization involved exploring bulkier piperazine substituents, but the 4-methyl group proved optimal for balancing receptor affinity and metabolic stability. The methyl group’s electron-donating effects also attenuated oxidative N-dealkylation by cytochrome P450 enzymes, extending the compound’s half-life in vivo. Comparative molecular field analysis (CoMFA) of thienobenzodiazepine derivatives highlighted the piperazinyl nitrogen’s lone pair orientation as a key determinant of D2 receptor antagonism, with 4-methyl substitution providing the ideal spatial arrangement.

Properties

CAS No. |

74137-73-8 |

|---|---|

Molecular Formula |

C17H19FN4S |

Molecular Weight |

330.4 g/mol |

IUPAC Name |

7-fluoro-2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[3,2-b][1,5]benzodiazepine |

InChI |

InChI=1S/C17H19FN4S/c1-11-9-15-16(23-11)17(22-7-5-21(2)6-8-22)20-14-10-12(18)3-4-13(14)19-15/h3-4,9-10,19H,5-8H2,1-2H3 |

InChI Key |

CVXLPHKTOLDTBE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(S1)C(=NC3=C(N2)C=CC(=C3)F)N4CCN(CC4)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

Synthetic Route Summary

The synthesis of 4H-Thieno(3,2-b)(1,5)benzodiazepine derivatives typically involves the following key steps:

- Preparation of substituted thiophene intermediates.

- Formation of amino ester intermediates.

- Cyclization to form the benzodiazepine ring.

- Introduction of the piperazinyl substituent.

- Purification and isolation of the final product.

These steps are supported by classical organic reactions such as nucleophilic aromatic substitution, hydrogenation, cyclization under basic conditions, and chromatographic purification.

Detailed Synthetic Procedure

Preparation of Thiophene Intermediates

Starting materials include substituted thiophene derivatives such as 3-(4-chloro-2-nitroanilino)-thiophene-4-nitrile, which can be synthesized or obtained commercially. These intermediates undergo catalytic hydrogenation in ethanol and ethyl acetate using palladium on charcoal as a catalyst to yield the corresponding amino derivatives, e.g., 3-(4-chloro-2-aminoanilino)-thiophene-4-nitrile.

Formation of Amino Ester Intermediates

Methyl 3-(2-aminoanilino)-2,5-dihydrothiophene-4-carboxylate is prepared and subsequently treated with sodium hydride in dry dimethyl sulfoxide (DMSO) at elevated temperatures (~90°C) under nitrogen atmosphere. This step promotes cyclization and formation of the benzodiazepine core.

Cyclization and Piperazinyl Substitution

The cyclized intermediate is then reacted with 4-methylpiperazine to introduce the 10-(4-methyl-1-piperazinyl) substituent. This step typically involves nucleophilic substitution under controlled conditions to ensure regioselectivity and yield.

Purification

The crude product is purified by column chromatography using Florisil or silica gel with solvents such as chloroform or ethyl acetate. The purified compound is obtained as a solid with characteristic melting points (e.g., 120°-122°C for some intermediates).

Alternative and Improved Processes

A patent (WO2006006180A1) describes a process for producing a pure form of 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b]benzodiazepine, which is closely related to the target compound. This process emphasizes:

- Use of acid addition salts to improve purity.

- Optimized reaction conditions to enhance yield and reduce impurities.

- Specific solvents and temperature controls to favor the desired isomer.

This process can be adapted for the 7-fluoro substituted analog through appropriate choice of starting materials and reaction parameters.

Data Tables: Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Solvent(s) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydrogenation of nitro compound | Pd/C catalyst, H2 gas | Room temperature | Ethanol, ethyl acetate | >90 | Complete reduction in 2 hours |

| Cyclization with NaH | Sodium hydride suspension | 90°C | Dry DMSO | 75-85 | Under nitrogen, 2 hours stirring |

| Piperazinyl substitution | 4-Methylpiperazine | Reflux or RT | Appropriate solvent | 70-80 | Nucleophilic substitution step |

| Purification | Column chromatography (Florisil or silica) | Ambient | Chloroform, ethyl acetate | - | Yields pure solid, mp 120-122°C (example) |

Research Discoveries and Analytical Findings

- The thiophene ring can be substituted with various groups (alkyl, halogen, nitro) to modulate biological activity and pharmacokinetics.

- The 7-fluoro substitution enhances central nervous system activity and improves therapeutic index compared to unsubstituted analogs.

- The piperazinyl moiety at the 10-position is critical for receptor binding and pharmacological effects.

- Analytical techniques such as NMR, mass spectrometry, and melting point determination confirm the structure and purity of the synthesized compounds.

- The compounds exhibit potent neuroleptic and sedative effects in animal models, demonstrated by tests such as catalepsy induction and reversal of amphetamine-induced stereotyped behavior.

Chemical Reactions Analysis

Reaction Conditions for Piperazine Coupling

A critical step involves reacting 4-amino-2-methyl-10H-thieno[2,3-b] benzodiazepine hydrochloride with N-methylpiperazine in high-boiling solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures (80–150°C) . This nucleophilic substitution reaction forms the piperazinyl substituent at position 10.

| Reaction Component | Condition | Source |

|---|---|---|

| Solvent | DMSO, DMF, toluene | |

| Temperature | 80–150°C (optimal: 115–130°C) | |

| Reaction Time | 1–3 hours |

Purification Methods

The crude product undergoes recrystallization or chromatographic purification:

-

Recrystallization : Acetonitrile is commonly used to isolate the compound .

-

Column Chromatography : Florisil (magnesium silicate) columns are employed to remove impurities like dimerized byproducts .

| Technique | Details | Source |

|---|---|---|

| Recrystallization | Acetonitrile | |

| Column Chromatography | Florisil, followed by rotary evaporation |

Structural Analysis

The compound’s structure is defined by its thieno[3,2-b] benzodiazepine core with substitutions:

-

Position 7 : Fluoro group

-

Position 2 : Methyl group

-

Position 10 : 4-Methyl-1-piperazinyl substituent

Molecular and Structural Data

Reaction Mechanism Insights

While detailed mechanisms are not explicitly described in patents, the synthesis implies:

-

Nucleophilic Attack : The amino group in the thienobenzodiazepine core reacts with piperazine derivatives.

-

Acid Salt Formation : Post-synthesis, acid addition salts (e.g., hydrochloride, fumarate) are formed using inorganic/organic acids for stabilization .

Functional Group Reactivity

The compound exhibits typical benzodiazepine reactivity:

-

Acylation : Potential for acylation at reactive hydrogen positions.

-

Alkylation : Susceptible to alkylation under basic conditions.

Research Findings on Activity

Though not directly related to chemical reactions, pharmacological data contextualize synthesis goals:

Scientific Research Applications

4H-Thieno(3,2-b)(1,5)benzodiazepine, 7-fluoro-2-methyl-10-(4-methyl-1-piperazinyl)- has been extensively studied for its applications in various fields:

Chemistry: Used as an intermediate in the synthesis of other complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects on CNS disorders such as schizophrenia and anxiety.

Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4H-Thieno(3,2-b)(1,5)benzodiazepine, 7-fluoro-2-methyl-10-(4-methyl-1-piperazinyl)- involves its interaction with specific molecular targets in the CNS. It is believed to modulate neurotransmitter activity by binding to receptors such as the gamma-aminobutyric acid (GABA) receptor, leading to its anxiolytic and antipsychotic effects .

Comparison with Similar Compounds

Structural Insights :

- The 7-fluoro substitution in the target compound may enhance metabolic stability and receptor selectivity compared to 7-chloro or unsubstituted analogs, as halogens influence lipophilicity and binding kinetics .

- The 4H vs. Olanzapine’s 10H system is associated with high membrane permeability .

Neuroleptic Activity and Side Effect Profile

- Target Compound : Expected to antagonize dopamine D2 and serotonin 5-HT2A receptors, akin to olanzapine. The fluoro substitution may lower EPS risk by modulating receptor off-rates .

- 7-Chloro Benzoxazepine Analog : Demonstrates efficacy in antagonizing amphetamine-induced hypermotility at low doses (1–5 mg/kg) without catalepsy, suggesting a favorable therapeutic index .

- Olanzapine : Effective at 0.1–20 mg/day but associated with weight gain and metabolic side effects due to broader receptor interactions .

Biological Activity

The compound 4H-Thieno(3,2-b)(1,5)benzodiazepine, 7-fluoro-2-methyl-10-(4-methyl-1-piperazinyl)- is a member of the thienobenzodiazepine class, which has garnered attention for its potential biological activities, particularly in neuropharmacology. This article provides a detailed examination of its biological activity, including structural characteristics, pharmacological effects, and relevant case studies.

Predicted Collision Cross Section

The predicted collision cross sections (CCS) for various adducts of the compound are summarized in the table below:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 317.12306 | 170.6 |

| [M+Na]+ | 339.10500 | 181.5 |

| [M+NH4]+ | 334.14960 | 177.8 |

| [M+K]+ | 355.07894 | 175.4 |

| [M-H]- | 315.10850 | 172.0 |

These values are essential for understanding the compound's behavior in various biological assays.

Pharmacological Effects

Research has indicated that thienobenzodiazepines exhibit significant neuroleptic activity. A study focused on 4-piperazinyl-10H-thieno[2,3-b][1,5]benzodiazepines demonstrated their ability to block conditioned avoidance responses (CAR) in rats while producing minimal catalepsy, suggesting a favorable side effect profile compared to traditional neuroleptics .

Key Findings:

- Neuroleptic Activity : Compounds similar to the target compound have shown potent neuroleptic effects while minimizing extrapyramidal side effects.

- Behavioral Studies : In animal models, specific derivatives were assessed for their effects on behavior, establishing a correlation between chemical structure and pharmacological efficacy.

Case Studies

A notable case study involved the synthesis and evaluation of various thienobenzodiazepine derivatives for their neuropharmacological properties. The compounds were tested for their ability to inhibit CAR without inducing catalepsy, which is a significant concern with many antipsychotic medications.

Compound Comparison

In comparative studies, several derivatives demonstrated varying degrees of efficacy:

- Compounds with High Efficacy : Certain derivatives showed strong CAR inhibition at doses that did not induce catalepsy.

- Inactive Derivatives : Some compounds were found to be inactive in both CAR inhibition and catalepsy induction tests, highlighting the importance of structural modifications in enhancing biological activity .

Q & A

Q. What are the optimal synthetic routes for preparing 4H-Thieno(3,2-b)(1,5)benzodiazepine derivatives?

Methodological Answer: The synthesis of thieno-benzodiazepine derivatives typically involves cyclocondensation of heterocyclic amines with reactive intermediates. For example, the sodium salt of 5-benzofuran-2-yl-3-hydroxypropenone can react with heterocyclic amines (e.g., pyrazoles) and 1,3-dicarbonyl compounds under controlled conditions to form fused heterocycles . Key steps include:

- Reagent Selection : Use of formic acid or formamide for cyclization, as demonstrated in the synthesis of pyrimidino-thieno-pyridine derivatives .

- Temperature Control : Reactions often proceed at reflux temperatures (80–120°C) to ensure complete cyclization.

- Purification : Recrystallization from ethanol or methanol yields pure compounds.

Table 1 : Example Reaction Parameters for Benzodiazepine Synthesis

| Reactant | Intermediate | Conditions | Yield (%) |

|---|---|---|---|

| Sodium salt of benzofuran | Heterocyclic amine | Reflux, 24h, EtOH | 65–75 |

| 1,3-Dicarbonyl compound | Formic acid | 100°C, 12h | 70–80 |

Reference : Abdelhamid (2009) highlights the role of diazonium chloride and 1,3-dicarbonyl compounds in forming fused heterocycles .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

Methodological Answer: Characterization requires a combination of:

- Elemental Analysis : Confirm C, H, N, and S content within ±0.4% of theoretical values.

- Spectral Data :

- ¹H/¹³C NMR : Identify substituents (e.g., 7-fluoro and 4-methylpiperazinyl groups) via chemical shifts (e.g., δ 2.3 ppm for CH₃ in piperazine) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₈H₂₀FN₃S).

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .

Q. What statistical methods optimize reaction conditions for higher yields?

Methodological Answer: Use Design of Experiments (DoE) to minimize trial-and-error:

- Factorial Design : Screen variables (temperature, solvent, catalyst) to identify critical factors.

- Response Surface Methodology (RSM) : Optimize parameters (e.g., 120°C, 18h, DMF solvent) for maximum yield .

- Example Workflow :

- Define factors (e.g., molar ratio, time).

- Conduct a fractional factorial design (8–12 experiments).

- Analyze via ANOVA to isolate significant variables.

Table 2 : DoE Factors for Reaction Optimization

| Factor | Low Level | High Level | Significance (p-value) |

|---|---|---|---|

| Temperature | 80°C | 120°C | <0.05 |

| Reaction Time | 12h | 24h | 0.12 |

| Solvent Polarity | EtOH | DMF | <0.01 |

Advanced Research Questions

Q. How can computational modeling predict reaction pathways for novel derivatives?

Methodological Answer: ICReDD’s integrated approach combines:

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to map potential energy surfaces and transition states .

- Reaction Path Search : Identify low-energy pathways (e.g., keto-enol tautomerization in cyclocondensation).

- Machine Learning : Train models on historical data (e.g., substituent effects on ring closure) to predict viable synthetic routes .

Case Study : A 2024 study reduced reaction development time by 60% using automated path sampling and experimental feedback loops .

Q. How to resolve contradictions between experimental spectral data and computational predictions?

Methodological Answer:

- Step 1 : Verify computational parameters (e.g., solvent model, basis set) match experimental conditions.

- Step 2 : Re-examine sample purity (e.g., HPLC or TLC analysis) to rule out impurities .

- Step 3 : Use hybrid methods (e.g., MD simulations) to account for dynamic effects in solution-phase NMR .

- Example : A 10% deviation in ¹³C NMR shifts was resolved by including explicit solvent molecules in DFT calculations .

Q. What are novel applications of this compound in materials science or catalysis?

Methodological Answer:

- Membrane Technologies : Functionalize polymers with the benzodiazepine core for selective ion transport (CRDC subclass RDF2050104) .

- Catalyst Design : Explore metal coordination (e.g., Pd or Cu) for cross-coupling reactions, leveraging the piperazinyl group as a ligand .

- Fuel Engineering : Test as a precursor for nitrogen-doped carbon catalysts in fuel cells (CRDC subclass RDF2050106) .

Table 3 : Potential Applications and Experimental Approaches

| Application | Experimental Design | Key Metric |

|---|---|---|

| Ion-Selective Membranes | Polymer functionalization, flux tests | Selectivity coefficient |

| Heterogeneous Catalysis | Metal coordination, turnover tests | TOF (h⁻¹) |

| Carbon Catalysts | Pyrolysis, BET surface area analysis | ORR Activity (mA/cm²) |

Q. How to design a reactor for scalable synthesis of this compound?

Methodological Answer:

- Reactor Type : Use continuous-flow systems for exothermic reactions (prevents thermal degradation).

- Separation Integration : Couple with in-line membrane filtration (CRDC RDF2050104) to isolate intermediates .

- Process Control : Implement PID controllers for temperature (±1°C) and pressure (±0.1 bar) .

Reference : CRDC subclass RDF2050112 emphasizes reactor design for heterocyclic compound synthesis .

Q. What advanced separation techniques purify this compound from complex mixtures?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with C18 columns (ACN/H₂O gradient) for >95% purity.

- Crystallization : Optimize solvent polarity (e.g., EtOAc/hexane) using solubility parameters .

- Membrane Separation : Employ nanofiltration (MWCO 300 Da) to remove low-MW byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.